Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a derivative of pyrazole, a class of compounds known for their broad range of pharmacological properties .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to a wide spectrum of biological properties .
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of pathways, contributing to their diverse pharmacological effects .
Result of Action
Given the broad range of biological properties exhibited by pyrazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the pyrazole ring . Another approach involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives .
Scientific Research Applications
Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its kinase inhibitory activity.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar scaffold and exhibit various biological activities, such as antimicrobial and antiviral properties.
Pyrazole derivatives: These compounds also contain a pyrazole ring and are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is unique due to its specific combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor and its versatility in chemical synthesis make it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)7-5-3-9-4-6(5)10-11-7/h9H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUQEUFWBVGZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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